2-[(Phenoxy)methyl]phenylZinc bromide
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Overview
Description
2-[(Phenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenoxy)methyl]phenylzinc bromide typically involves the reaction of phenylzinc bromide with phenoxy methyl bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Preparation of Phenylzinc Bromide: This is achieved by reacting bromobenzene with zinc dust in the presence of a catalyst.
Reaction with Phenoxy Methyl Bromide: The phenylzinc bromide is then reacted with phenoxy methyl bromide to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of automated reactors and stringent control of reaction parameters like temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases like potassium carbonate.
Negishi Coupling: Utilizes nickel or palladium catalysts and often requires the presence of a base.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[(Phenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 2-[(Phenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar reactions.
Benzylzinc Bromide: Another organozinc reagent with a benzyl group instead of a phenoxy methyl group.
Cyclohexylzinc Bromide: Contains a cyclohexyl group and is used in different synthetic applications.
Uniqueness
2-[(Phenoxy)methyl]phenylzinc bromide is unique due to its phenoxy methyl group, which provides additional reactivity and selectivity in certain chemical reactions. This makes it a valuable reagent in the synthesis of more complex and functionalized organic molecules.
Properties
Molecular Formula |
C13H11BrOZn |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);phenoxymethylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-7,9-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
ULSWTFSCNYTMBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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